(4-Iodo-2-methylphenyl)methanol
Description
(4-Iodo-2-methylphenyl)methanol is a substituted benzyl alcohol derivative with the molecular formula C₈H₉IO and a molecular weight of 248.06 g/mol. Its structure consists of a phenyl ring substituted with an iodine atom at the para position (C4), a methyl group at the ortho position (C2), and a hydroxymethyl (-CH₂OH) group attached to the benzene ring. This compound is part of a broader class of iodinated aromatic alcohols, which are frequently utilized in organic synthesis, pharmaceutical intermediates, and biochemical research due to their unique electronic and steric properties .
The hydroxymethyl group contributes to hydrogen-bonding interactions, affecting solubility and reactivity.
Properties
Molecular Formula |
C8H9IO |
|---|---|
Molecular Weight |
248.06 g/mol |
IUPAC Name |
(4-iodo-2-methylphenyl)methanol |
InChI |
InChI=1S/C8H9IO/c1-6-4-8(9)3-2-7(6)5-10/h2-4,10H,5H2,1H3 |
InChI Key |
ZUAXUTNNVPJHFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)I)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
(5-Iodo-2-methylphenyl)methanol (CAS 1260242-01-0)
- Molecular Formula : C₈H₉IO
- Molecular Weight : 248.06 g/mol
- Substituent Positions : Iodine at C5 (meta to hydroxymethyl), methyl at C2.
Key Differences :
- The iodine atom is positioned at C5 (meta to the hydroxymethyl group) instead of C4 (para).
- Research Implications : Meta-substitution may reduce steric hindrance near the hydroxymethyl group, enabling easier access for nucleophilic reagents. However, para-substituted iodine in the target compound could offer more predictable regioselectivity in coupling reactions .
(2-Iodophenyl)methanol (CAS Not Provided)
Structural Similarity: Not quantified, but structurally related .
- Molecular Formula : C₇H₇IO
- Molecular Weight : 234.03 g/mol
Key Differences :
- Lacks the methyl group at C2, reducing steric hindrance but also decreasing lipophilicity.
- Ortho vs. Para Substitution : The proximity of iodine to the hydroxymethyl group in the ortho position may hinder certain reactions due to steric clashes, whereas the target compound’s para-iodine allows for more accessible reaction sites.
- Applications: (2-Iodophenyl)methanol is used in life science research as a biochemical reagent, suggesting that the target compound’s methyl group could enhance stability in biological systems .
(4-Chloro-3-iodophenyl)methanol (CAS Not Provided)
Structural Similarity : Lower due to additional halogen .
- Molecular Formula : C₇H₆ClIO
- Molecular Weight : 268.48 g/mol
- Substituent Positions : Chlorine at C4, iodine at C3.
Key Differences :
- Halogen Effects : Chlorine (electron-withdrawing) and iodine (weakly electron-withdrawing but polarizable) create a distinct electronic environment compared to the methyl-iodine combination in the target compound.
- Reactivity : The presence of two halogens may enable sequential functionalization but complicates regioselectivity. The methyl group in the target compound simplifies steric and electronic profiles for synthetic applications .
N-(4-Iodo-2-methylphenyl)acetamide (CAS 117324-09-1)
Structural Similarity : Functional group variation .
- Molecular Formula: C₉H₁₀INO
- Molecular Weight : 275.09 g/mol
- Substituent Positions : Iodine at C4, methyl at C2, acetamide (-NHCOCH₃) instead of hydroxymethyl.
Key Differences :
- Functional Group : The acetamide group replaces hydroxymethyl, significantly altering solubility (higher lipophilicity) and hydrogen-bonding capacity.
- Applications : Acetamide derivatives are often used in drug discovery (e.g., protease inhibitors), whereas hydroxymethyl derivatives like the target compound are more suited for alcohol-based reactions or polymer precursors .
Data Table: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | Key Functional Groups |
|---|---|---|---|---|
| (4-Iodo-2-methylphenyl)methanol | C₈H₉IO | 248.06 | Iodo (C4), Methyl (C2) | Hydroxymethyl (-CH₂OH) |
| (5-Iodo-2-methylphenyl)methanol | C₈H₉IO | 248.06 | Iodo (C5), Methyl (C2) | Hydroxymethyl (-CH₂OH) |
| (2-Iodophenyl)methanol | C₇H₇IO | 234.03 | Iodo (C2) | Hydroxymethyl (-CH₂OH) |
| (4-Chloro-3-iodophenyl)methanol | C₇H₆ClIO | 268.48 | Chloro (C4), Iodo (C3) | Hydroxymethyl (-CH₂OH) |
| N-(4-Iodo-2-methylphenyl)acetamide | C₉H₁₀INO | 275.09 | Iodo (C4), Methyl (C2) | Acetamide (-NHCOCH₃) |
Research and Application Insights
- Synthetic Utility: The para-substituted iodine in this compound offers advantages in cross-coupling reactions over meta- or ortho-substituted analogs due to predictable regiochemistry .
Preparation Methods
Synthesis of (4-Iodo-2-methylphenyl)methanone
The ketone precursor is synthesized via Friedel-Crafts acylation , leveraging TiCl₄ as a Lewis acid to facilitate electrophilic aromatic substitution. For example, reacting 4-iodo-2-methyltoluene with acetyl chloride in dichloromethane (DCM) at 10–12°C yields the methanone:
Optimization Notes :
Reduction to (4-Iodo-2-methylphenyl)methanol
The ketone is reduced using NaBH₄ in dimethyl ether (DME) at 65–70°C:
Critical Parameters :
-
Stoichiometry : A 1.5:1 molar ratio of NaBH₄ to ketone ensures complete reduction.
-
Workup : Quenching with water followed by extraction with dichloromethane and recrystallization in ethyl acetate/sherwood oil achieves >95% purity.
Direct Iodination of 2-Methylbenzyl Alcohol
Electrophilic aromatic iodination offers a single-step route to introduce iodine at position 4 of 2-methylbenzyl alcohol. This method adapts the oxidative iodination protocol reported for phenolic compounds.
Reaction Conditions and Mechanism
A mixture of 2-methylbenzyl alcohol, potassium iodide (KI), sodium hydroxide (NaOH), and trichloroisocyanuric acid (TCCA) in methanol at 0°C facilitates iodination:
Key Insights :
-
Oxidant role : TCCA generates iodonium ions (I⁺), enabling electrophilic substitution para to the methyl group.
-
Base effect : NaOH deprotonates the alcohol, enhancing ring activation but risking oxidation of the hydroxymethyl group.
-
Yield : 70–85% for analogous substrates, contingent on temperature control (<5°C).
Limitations and Mitigation Strategies
-
Competing oxidation : The hydroxymethyl group may oxidize to a ketone under basic conditions. Mitigation : Short reaction times (≤1 hour) and excess KI improve selectivity.
-
Regioselectivity : Ortho iodination is minimized due to steric hindrance from the methyl group.
Grignard Reaction with 4-Iodo-2-methylbenzaldehyde
This two-step approach involves formylating 4-iodo-2-methyltoluene to the aldehyde, followed by reduction to the alcohol.
Synthesis of 4-Iodo-2-methylbenzaldehyde
Duff formylation introduces the aldehyde group using hexamine and trifluoroacetic acid (TFA):
Yield : 60–75% for electron-deficient arenes, with purification via vacuum distillation.
Reduction to Alcohol
The aldehyde is reduced using catalytic hydrogenation (H₂/Pd-C) or NaBH₄:
Advantages :
-
Mild conditions : Room-temperature reactions prevent deiodination.
Comparative Analysis of Methods
| Method | Precursor Complexity | Yield (%) | Purification Difficulty | Scalability |
|---|---|---|---|---|
| Ketone Reduction | Moderate | 85–90 | Medium | High |
| Direct Iodination | Low | 70–85 | Low | Moderate |
| Grignard/Reduction | High | 60–75 | High | Low |
Key Takeaways :
-
Ketone reduction offers the highest yield and scalability but requires pre-synthesis of the iodinated ketone.
-
Direct iodination is operationally simple but risks functional group oxidation.
-
Grignard/reduction is less efficient due to low formylation yields in iodinated arenes.
Q & A
Q. Example Workflow :
Use Gaussian or ORCA for DFT calculations.
Validate with experimental data (e.g., NMR shifts) to refine computational parameters.
Apply machine learning (e.g., Pistachio or Reaxys databases) to predict feasible catalysts .
Advanced: How should researchers address contradictions in spectroscopic data during structural validation?
Methodological Answer :
Contradictions in NMR/IR/XRD data may arise from:
- Tautomerism or conformational flexibility : Use variable-temperature NMR to detect dynamic processes .
- Crystallographic disorder : Employ SHELX-TL for high-resolution refinement of crystal structures, particularly for heavy atoms like iodine .
- Impurity interference : Cross-validate with LC-MS or GC-MS to identify trace byproducts .
Case Study : If NMR shows unexpected peaks, compare with computed spectra (e.g., ACD/Labs or ChemDraw predictions) and revisit reaction stoichiometry .
Basic: What analytical techniques are recommended for characterizing this compound?
Q. Methodological Answer :
- X-ray crystallography : SHELX suite for resolving iodine-heavy structures; refine thermal parameters to account for anisotropic displacement .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (expected m/z for C₈H₉IO: ~248 g/mol).
- Vibrational spectroscopy : FT-IR to verify O-H (3200–3600 cm⁻¹) and C-I (500–600 cm⁻¹) stretches .
Data Interpretation Tip : Compare experimental XRD patterns with Cambridge Structural Database (CSD) entries for analogous iodinated methanols .
Advanced: What green chemistry approaches can improve the sustainability of synthesizing this compound?
Q. Methodological Answer :
- Biocatalysis : Explore enzymatic reduction of ketone precursors using alcohol dehydrogenases (ADHs) in aqueous media .
- Solvent alternatives : Replace DMF with cyclopentyl methyl ether (CPME) or 2-MeTHF for iodination steps .
- Waste minimization : Recover iodine via column chromatography or ion-exchange resins .
Case Study : A Pd-C catalyst recycled via magnetic nanoparticle immobilization reduced metal waste by 40% in hydrogenation trials .
Advanced: How does steric hindrance from the 2-methyl group influence the compound’s reactivity in cross-coupling reactions?
Q. Methodological Answer :
- Steric effects : The 2-methyl group may hinder access to the iodine atom in Suzuki-Miyaura couplings. Computational docking (e.g., AutoDock Vina) can predict ligand-catalyst interactions .
- Mitigation strategies : Use bulky ligands (e.g., SPhos) or elevated temperatures (80–100°C) to enhance coupling efficiency .
- Experimental validation : Compare coupling yields with/without methyl substitution via kinetic studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
